(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid
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Overview
Description
(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H16BN3O2 and a molecular weight of 221.06 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid typically involves the reaction of 2-chloropyridine with 4-methylpiperazine, followed by borylation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The borylation step can be carried out using bis(pinacolato)diboron under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include continuous flow processes and the use of more robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions include various boronic esters, biaryl compounds, and other boron-containing derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its boronic acid moiety allows it to interact with enzymes and receptors, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This makes it a potential candidate for enzyme inhibitors in therapeutic applications .
Comparison with Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound shares a similar structure but lacks the boronic acid group, which affects its reactivity and applications.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another structurally related compound used in different applications, particularly in the development of PROTACs (proteolysis-targeting chimeras).
Uniqueness: The presence of the boronic acid group in (6-(4-Methylpiperazin-1-yl)pyridin-2-yl)boronic acid distinguishes it from other similar compounds, providing unique reactivity and binding properties that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4,15-16H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELAUNQZAKKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCN(CC2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671285 |
Source
|
Record name | [6-(4-Methylpiperazin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-34-7 |
Source
|
Record name | [6-(4-Methylpiperazin-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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